molecular formula C21H21NO2S B11344211 2-(2-methylphenoxy)-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)acetamide

2-(2-methylphenoxy)-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B11344211
M. Wt: 351.5 g/mol
InChI Key: SLAKMCWUPVCISH-UHFFFAOYSA-N
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Description

2-(2-METHYLPHENOXY)-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE is a complex organic compound that features a combination of phenyl, thiophene, and acetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-METHYLPHENOXY)-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common approach involves the reaction of 2-methylphenol with 4-methylphenylamine to form an intermediate, which is then reacted with thiophene-2-carboxaldehyde under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-METHYLPHENOXY)-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2-METHYLPHENOXY)-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-METHYLPHENOXY)-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylphenyl)thiophene
  • 2-Methoxyphenyl isocyanate
  • (2E)-2-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propenoic acid

Uniqueness

Compared to similar compounds, 2-(2-METHYLPHENOXY)-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE stands out due to its unique combination of phenyl, thiophene, and acetamide groups.

Properties

Molecular Formula

C21H21NO2S

Molecular Weight

351.5 g/mol

IUPAC Name

2-(2-methylphenoxy)-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)acetamide

InChI

InChI=1S/C21H21NO2S/c1-16-9-11-18(12-10-16)22(14-19-7-5-13-25-19)21(23)15-24-20-8-4-3-6-17(20)2/h3-13H,14-15H2,1-2H3

InChI Key

SLAKMCWUPVCISH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)COC3=CC=CC=C3C

Origin of Product

United States

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